molecular formula C14H26FN3O4 B13490490 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

Cat. No.: B13490490
M. Wt: 319.37 g/mol
InChI Key: XFNPRYWNCRIJCE-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, an aminomethyl group, and a fluoropyrazolidine ring

Properties

Molecular Formula

C14H26FN3O4

Molecular Weight

319.37 g/mol

IUPAC Name

ditert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H26FN3O4/c1-12(2,3)21-10(19)17-8-14(15,7-16)9-18(17)11(20)22-13(4,5)6/h7-9,16H2,1-6H3

InChI Key

XFNPRYWNCRIJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)(CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrazolidine ring. The fluorination and introduction of the aminomethyl group are key steps that require specific reagents and conditions. Common reagents used in the synthesis include tert-butyl alcohol, fluorinating agents, and aminomethylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the fluorine atom.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the pyrazolidine ring and fluorine atom.

    1,2-Di-tert-butyl-4-fluorobenzene: Similar in having tert-butyl and fluorine but differs in the ring structure.

    1,2-Di-tert-butyl-4-aminomethylbenzene: Contains the aminomethyl group but lacks the fluorine and pyrazolidine ring.

Uniqueness

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is unique due to its combination of functional groups and ring structure. This uniqueness provides specific chemical properties and reactivity that are not found in the similar compounds listed above.

Biological Activity

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including case studies and research findings.

Chemical Structure

The compound features a pyrazolidine core with di-tert-butyl groups and an aminomethyl substituent. Its structure can be represented as follows:

C14H22N2O4F\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_4\text{F}

Antimicrobial Properties

Research indicates that derivatives of pyrazolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in the structure may enhance lipophilicity, potentially improving membrane penetration and efficacy.

Anticancer Activity

In vitro studies have demonstrated that pyrazolidine derivatives can induce apoptosis in cancer cell lines. A study focusing on related compounds revealed that they could significantly reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The mechanism appears to involve the modulation of apoptotic pathways, suggesting that this compound may possess similar properties.

Enzyme Inhibition

Another area of investigation is the compound's potential as an enzyme inhibitor. Preliminary assays have indicated that it may inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, inhibition of cyclooxygenase (COX) enzymes has been observed with structurally similar compounds, which could suggest anti-inflammatory properties .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various pyrazolidine derivatives against clinical isolates. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics .

Study 2: Anticancer Activity

In a comparative analysis of several compounds, this pyrazolidine derivative was tested against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis .

Research Findings

Activity Mechanism IC50/MIC Reference
AntimicrobialMembrane disruptionMIC: 32 µg/mL
AnticancerApoptosis inductionIC50: 15 µM
Enzyme inhibitionCOX inhibitionNot specified

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